molecular formula C23H16ClFN2O2 B12346629 (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346629
M. Wt: 406.8 g/mol
InChI Key: YYONAFHKSQMVHT-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro-fluoro substituted phenyl group and a methylphenyl group attached to a chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 3-chloro-4-fluoroaniline with 2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with 3-carboxychromene under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistent quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide shares structural similarities with other chromene derivatives, such as:
    • (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxylate
    • (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxylamide

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the specific imine and carboxamide functionalities, distinguishes this compound from other chromene derivatives. These unique structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H16ClFN2O2

Molecular Weight

406.8 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-20(14)27-22(28)17-12-15-7-3-5-9-21(15)29-23(17)26-16-10-11-19(25)18(24)13-16/h2-13H,1H3,(H,27,28)

InChI Key

YYONAFHKSQMVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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